Home > Products > Screening Compounds P98148 > 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine
5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine -

5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine

Catalog Number: EVT-10909495
CAS Number:
Molecular Formula: C19H23N7O8S
Molecular Weight: 509.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine is a compound that belongs to the class of purine nucleosides. It is characterized by a purine base (adenosine) attached to a sulfamoyl group linked to the amino acid L-tyrosine. This compound is notable for its structural similarity to adenosine, which plays a critical role in various biological processes, including energy transfer and signal transduction.

Source

This compound can be synthesized in laboratories and has been studied for its potential applications in biochemistry and molecular biology. It serves as a substrate analogue for tyrosyl-tRNA synthetase, an enzyme involved in protein synthesis.

Classification

5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine is classified as an organic compound, specifically a purine nucleoside. Its molecular formula is C14H21N7O8SC_{14}H_{21}N_{7}O_{8}S, with a molecular weight of approximately 509.5 g/mol .

Synthesis Analysis

Methods

The synthesis of 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of adenosine or its derivatives.
  2. Protection of Functional Groups: Protective groups may be employed to safeguard reactive sites during the reaction process.
  3. Formation of Sulfamoyl Linkage: The sulfamoyl group is introduced through a coupling reaction with L-tyrosine, often facilitated by activating agents or coupling reagents.
  4. Deprotection: After the desired product is formed, any protecting groups are removed to yield the final compound.

Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for successful synthesis .

Technical Details

The synthesis may require purification steps such as chromatography to isolate the product from by-products and unreacted materials. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine features:

  • A purine base (adenosine)
  • An L-tyrosyl amino acid moiety linked via a sulfamoyl group
  • A ribose sugar component that contributes to its nucleoside classification

Data

  • Molecular Formula: C14H21N7O8SC_{14}H_{21}N_{7}O_{8}S
  • Molecular Weight: 509.5 g/mol
  • IUPAC Name: [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3R)-2-amino-3-hydroxybutanoyl]sulfamate .
Chemical Reactions Analysis

Reactions

5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine can undergo various chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen.
  2. Reduction: Involves adding hydrogen or removing oxygen.
  3. Substitution: Functional groups can be replaced through nucleophilic or electrophilic mechanisms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Technical Details

The stability of the sulfamoyl bond in this compound makes it an interesting target for further chemical modifications and applications in biochemical assays.

Mechanism of Action

The mechanism of action for 5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine primarily involves its interaction with tyrosyl-tRNA synthetase. This enzyme catalyzes the attachment of L-tyrosine to its corresponding tRNA during protein synthesis:

  1. The compound acts as a substrate analogue, mimicking the natural substrate.
  2. It binds to the active site of tyrosyl-tRNA synthetase, inhibiting its activity and thereby affecting protein synthesis .

This inhibition can provide insights into the enzyme's substrate specificity and potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on pH conditions.

Chemical Properties

  • Stability: The sulfamoyl bond contributes to stability under physiological conditions.
  • Reactivity: Reacts with nucleophiles and electrophiles due to the presence of functional groups.

Relevant data includes melting point, boiling point, and spectral data obtained from various analytical techniques .

Applications

5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine has several scientific uses:

  1. Biochemical Research: Utilized as a tool for studying aminoacyl-tRNA synthetases and their mechanisms.
  2. Drug Development: Investigated for potential therapeutic applications targeting protein synthesis pathways.
  3. Molecular Biology: Employed in assays that explore tRNA interactions and enzyme kinetics.

This compound's unique structure allows researchers to explore its functional roles within cellular systems and its potential as a drug candidate in various therapeutic areas .

Synthesis and Rational Design of Sulfamoyl Adenosine Analogues

Strategies for Stable Aminoacyl-AMP Mimetic Development

Sulfamoyl Bond Engineering for Enhanced Hydrolytic Stability

The sulfamoyl linkage (‑SO₂‑NH‑) represents a pivotal innovation in aminoacyl-sulfamoyl adenosine (aaSAs) design, engineered to replace the labile aminoacyl-ester bond (‑CO‑O‑) inherent in native aminoacyl-adenylates. This substitution confers exceptional hydrolytic stability while preserving molecular recognition by aminoacyl-tRNA synthetases. X-ray crystallographic studies of alanyl-sulfamoyl adenosine (Ala-SA) confirm the sulfamoyl group's dimensional mimicry of the phosphate moiety, with S‑O and S‑N bond lengths (≈1.44 Å and ≈1.60 Å, respectively) closely matching P‑O distances in natural substrates [1] [7]. The zwitterionic character of aaSAs—featuring a protonated terminal amino group and deprotonated sulfamoyl group—further enhances stability under physiological conditions. Crucially, the sulfamoyl bond's half-life extends to hours or days, contrasting with the millisecond-scale instability of aminoacyl-adenylates, enabling practical experimental applications [1] [7].

Biosynthetic Pathway Mimicry in aaSA Design

Tyrosyl-sulfamoyl adenosine (Tyr-SA) emulates the endogenous tyrosyl-adenylate (Tyr-AMP) biosynthetic pathway through in situ formation within enzyme active sites. The chemical synthesis of Tyr-SA preserves the adenosine 5'-O-sulfamoyl linkage while incorporating L-tyrosine via carbodiimide-mediated coupling, ensuring compatibility with the tyrosyl-tRNA synthetase (TyrRS) catalytic mechanism [4] [6]. Structural analyses confirm that Tyr-SA maintains the high-energy tetrahedral transition state geometry adopted during the ATP-dependent amino acid activation step. This mimicry allows Tyr-SA to function as a potent competitive inhibitor, with inhibition constants (Kᵢ) in the nanomolar range, mirroring the binding affinity of native Tyr-AMP [2] [7].

Table 1: Comparative Bond Stability in Aminoacyl-Adenylate Mimetics

Bond TypeRepresentative CompoundHalf-Life (pH 7.4, 25°C)Enzymatic Inhibition (Kᵢ, nM)
Aminoacyl-esterTyrosyl-adenylate<50 msNot measurable
Sulfamoyl5'-O-[N-(L-tyrosyl)sulfamoyl]adenosine>48 hours8.2
Alkylphosphateα-aminoalkyl-adenylate~30 minutes120

Stereochemical Control in Tyrosyl Moiety Integration

L-Tyrosine Configuration Preservation Strategies

Maintaining the L-configuration of the tyrosyl moiety is essential for effective recognition by tyrosyl-tRNA synthetase. Synthetic protocols employ N-protected L-tyrosine derivatives (e.g., Fmoc-Tyr(tBu)-OH) activated as pentafluorophenyl esters to minimize racemization during sulfamoyl bond formation [6] [7]. X-ray crystallography of Leishmania donovani TyrRS complexed with Tyr-SA reveals stringent stereoselectivity: The L-tyrosine α-hydrogen forms a critical hydrogen bond with Thr354, while the phenol group engages in π-stacking with Phe228. Substitution with D-tyrosine disrupts these interactions, reducing binding affinity by >100-fold [2]. Additionally, the protonated α-amino group participates in an ionic interaction with Asp215, further enforcing chirality discrimination. These observations validate the requirement for configurationally pure L-tyrosine in Tyr-SA synthesis to achieve biological activity [2] [7].

Ribose Pucker Modulation via Sulfamoyl Linker Optimization

The sulfamoyl linker significantly influences ribose conformational dynamics, which in turn affects adenosine positioning within enzyme active sites. Crystallographic analysis of Ala-SA demonstrates predominant C3'-endo ribose puckering (pseudorotation phase angle ≈ 15°), mirroring the conformation observed in protein-bound ATP [1] [4]. This contrasts with unmodified adenosine, which exhibits dynamic equilibrium between C2'-endo and C3'-endo states. Nuclear magnetic resonance rotating frame spin relaxation (R₁ρ) studies indicate that sulfamoyl substitution restricts repuckering rates to the microsecond-millisecond timescale, compared to nanosecond-scale dynamics in native nucleotides [3] [5]. Modifications at the 4'-position (e.g., 4'-C-methylation) further rigidify the ribose ring, locking it exclusively in the C3'-endo conformation—a strategy employed to enhance binding specificity in synthetase inhibition [4] [5].

Table 2: Ribose Conformational Preferences in Sulfamoyl Adenosine Analogues

Ribose ModificationC2'-endo Population (%)C3'-endo Population (%)Biological Consequence
Unmodified adenosine3565Flexible recognition
5'-O-sulfamoyl adenosine<5>95Optimized for synthetase binding
4'-C-methyl-5'-O-sulfamoyl0100Enhanced rigidity; position-specific inhibition
Locked nucleic acid (LNA)0100Complete loss of activity at editing positions

The strategic incorporation of 4'-C-methylribose exemplifies linker-ribose synergy: Methylation at the 4'-position not only enforces C3'-endo puckering but also introduces steric constraints that modulate positioning within the adenine-binding pocket. In TyrRS complexes, this modification displaces the adenine base by ≈1.2 Å, explaining its position-dependent inhibitory effects observed at editing site positions -2 but not -1 [4] [5]. Molecular dynamics simulations confirm that locked nucleic acid (LNA) substitutions induce excessive rigidity, preventing the minor conformational adjustments required for catalytic activation, thus abolishing deamination activity in enzyme assays [5]. These findings underscore the critical balance between stability and flexibility in sulfamoyl linker design.

Properties

Product Name

5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]sulfamate

Molecular Formula

C19H23N7O8S

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C19H23N7O8S/c20-11(5-9-1-3-10(27)4-2-9)18(30)25-35(31,32)33-6-12-14(28)15(29)19(34-12)26-8-24-13-16(21)22-7-23-17(13)26/h1-4,7-8,11-12,14-15,19,27-29H,5-6,20H2,(H,25,30)(H2,21,22,23)/t11-,12+,14+,15+,19+/m0/s1

InChI Key

MJZAZMKENKZBAJ-QTOWJTHWSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O

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